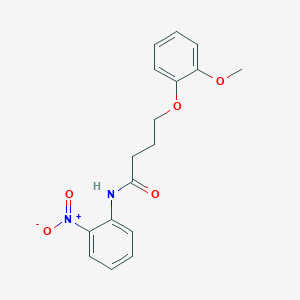![molecular formula C22H26N2O5S B254842 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B254842.png)
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has been extensively researched in the field of pharmacology. It is a member of the benzodioxine class of compounds, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and pain. Additionally, it may modulate the activity of certain neurotransmitters in the brain, leading to its anticonvulsant effects.
Biochemical and Physiological Effects
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have anticonvulsant effects and may have potential use in the treatment of epilepsy. Furthermore, it has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established synthesis method. Additionally, it has been shown to have a range of biological activities, making it a useful compound for investigating various disease states. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action. Furthermore, it may be useful to investigate its potential use in the treatment of other disease states, such as epilepsy and chronic pain. Overall, N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a promising compound with a range of potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves the reaction of 4-(dimethylamino)benzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in the presence of thionyl chloride. The resulting product is then treated with 3,4-dihydro-2H-thiophen-1,1-dioxide to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Furthermore, it has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
|---|---|
Fórmula molecular |
C22H26N2O5S |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C22H26N2O5S/c1-23(2)17-9-7-16(8-10-17)13-24(18-11-12-30(26,27)15-18)22(25)21-14-28-19-5-3-4-6-20(19)29-21/h3-10,18,21H,11-15H2,1-2H3 |
Clave InChI |
YCPQPVTUKBLFGX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3COC4=CC=CC=C4O3 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3COC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B254767.png)

![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)

![N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B254780.png)
![N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine](/img/structure/B254783.png)
![[[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254789.png)
![4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid](/img/structure/B254790.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-{3-nitrophenyl}acrylamide](/img/structure/B254792.png)
![allyl 2-(1-(2-furyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254795.png)